5,7-dimethoxyquinoline-3-carbonitrile
Overview
Description
5,7-Dimethoxyquinoline-3-carbonitrile is an organic compound belonging to the quinoline family It is characterized by the presence of two methoxy groups at the 5 and 7 positions and a cyano group at the 3 position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dimethoxyquinoline-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis often begins with 5,7-dimethoxyquinoline, which is commercially available or can be synthesized from simpler precursors.
Nitrile Formation:
Reaction Conditions: The reaction conditions generally involve the use of solvents like acetonitrile or dimethylformamide (DMF) and may require catalysts or reagents such as copper(I) cyanide and sodium nitrite.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines.
Scientific Research Applications
5,7-Dimethoxyquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5,7-dimethoxyquinoline-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets are subjects of ongoing research and may vary based on the specific context of use.
Comparison with Similar Compounds
4-Chloro-5,7-dimethoxyquinoline-3-carbonitrile: This compound has a similar structure but includes a chlorine atom at the 4 position, which can alter its chemical and biological properties.
5,7-Dimethoxyquinoline: Lacking the cyano group, this compound serves as a precursor in the synthesis of 5,7-dimethoxyquinoline-3-carbonitrile.
Uniqueness: this compound is unique due to the presence of both methoxy and cyano groups, which confer distinct reactivity and potential biological activity. Its specific substitution pattern makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
5,7-dimethoxyquinoline-3-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-15-9-4-11-10(12(5-9)16-2)3-8(6-13)7-14-11/h3-5,7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNOOPJEQWFGJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(C=N2)C#N)C(=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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